molecular formula C22H24N4O4S2 B2892617 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide CAS No. 941996-28-7

4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2892617
CAS No.: 941996-28-7
M. Wt: 472.58
InChI Key: SWGWIAVPLQGEAI-UHFFFAOYSA-N
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Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzo[d]thiazole ring with an acetamido group and a sulfamoyl benzamide moiety

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The acetamido group is then introduced via acetylation reactions, while the sulfamoyl benzamide moiety is incorporated through sulfonation and subsequent amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on ensuring the compound meets regulatory standards for purity and safety.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it could act as an inhibitor of certain kinases or proteases, disrupting signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Shares the benzo[d]thiazole core but differs in the functional groups attached.

    N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide: Contains a benzo[d]imidazole ring instead of a benzo[d]thiazole ring.

    N-acetyl-N-(1,3-thiazol-2-yl)acetamide: Features a thiazole ring with an acetyl group but lacks the sulfamoyl benzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-14(27)23-16-9-12-19-20(13-16)31-22(24-19)25-21(28)15-7-10-18(11-8-15)32(29,30)26(2)17-5-3-4-6-17/h7-13,17H,3-6H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGWIAVPLQGEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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